2-(2-Bromo-4-fluorophenyl)imidazole-5-methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Bromo-4-fluorophenyl)imidazole-5-methanol is a chemical compound that belongs to the class of imidazoles, which are heterocyclic compounds containing nitrogen. This compound is characterized by the presence of a bromo and fluorine substituent on the phenyl ring, and a hydroxymethyl group attached to the imidazole ring. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-4-fluorophenyl)imidazole-5-methanol typically involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and aromatic heterocycles . The process involves the addition of the nickel catalyst to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization to yield the desired imidazole compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromo-4-fluorophenyl)imidazole-5-methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromo and fluorine substituents can be reduced under specific conditions.
Substitution: The bromo and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dehalogenated products.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
2-(2-Bromo-4-fluorophenyl)imidazole-5-methanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(2-Bromo-4-fluorophenyl)imidazole-5-methanol is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Further research is needed to elucidate the precise molecular mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Bromo-4-methylphenyl)imidazole-5-methanol
- 2-(2-Chloro-4-fluorophenyl)imidazole-5-methanol
- 2-(2-Bromo-4-fluorophenyl)imidazole-5-ethanol
Uniqueness
2-(2-Bromo-4-fluorophenyl)imidazole-5-methanol is unique due to the presence of both bromo and fluorine substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The hydroxymethyl group attached to the imidazole ring also provides additional sites for chemical modification, making it a versatile compound for various applications.
Properties
Molecular Formula |
C10H8BrFN2O |
---|---|
Molecular Weight |
271.09 g/mol |
IUPAC Name |
[2-(2-bromo-4-fluorophenyl)-1H-imidazol-5-yl]methanol |
InChI |
InChI=1S/C10H8BrFN2O/c11-9-3-6(12)1-2-8(9)10-13-4-7(5-15)14-10/h1-4,15H,5H2,(H,13,14) |
InChI Key |
RNHDHIRBLWAYMF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)Br)C2=NC=C(N2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.